molecular formula C9H6BrClN2O B027579 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 110704-42-2

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B027579
M. Wt: 273.51 g/mol
InChI Key: QBGZOSPLOUPRQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including derivatives such as 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, can be achieved through various methods. A notable approach involves the use of ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to conventional methods. This technique has been applied to synthesize a range of 1,2,4-oxadiazoles with different substituents attached to their side chains (Bretanha et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic methods, including NMR and IR spectroscopy. For instance, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one was characterized, demonstrating the utility of these techniques in elucidating oxadiazole structures. Computational methods like DFT have also been employed to study their geometrical structure parameters, energy levels, and potential interactions, indicating strong hydrogen bonding in the molecular structure (Ustabaş et al., 2020).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including cyclization, substitution, and coupling reactions, to form a wide array of derivatives with diverse biological and chemical properties. For example, the reaction of oxadiazole derivatives with unsaturated compounds in the presence of sodium dithionite has been explored to synthesize difluoromethylene-containing compounds, highlighting the reactive nature of these molecules (Yang et al., 2007).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by their molecular structure. Studies have shown that these compounds exhibit maximum UV absorption wavelengths in the range of 280–301 nm and peak photoluminescent wavelengths between 350–370 nm. The presence of aryl groups affects their UV absorption and photoluminescent properties, suggesting potential applications in optoelectronic devices (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles are defined by their reactivity and potential for forming a wide range of chemical bonds and structures. Their ability to participate in diverse chemical reactions makes them versatile intermediates in organic synthesis. For example, oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing their chemical versatility and potential applications in medicinal chemistry (Naganagowda & Petsom, 2011).

Scientific Research Applications

The compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” is used as a molecular building block for side-chain liquid crystal oligomers and polymers .

Application Summary

This compound is a key intermediate in the synthesis of heterocyclic liquid crystals . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Methods of Application

The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers . Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .

Results or Outcomes

The synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from this compound, are reported . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

properties

IUPAC Name

3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-12-8(5-11)14-13-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGZOSPLOUPRQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550008
Record name 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

CAS RN

110704-42-2
Record name 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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